Product packaging for Dehydrocorydaline chloride(Cat. No.:CAS No. 10605-03-5)

Dehydrocorydaline chloride

Cat. No.: B1662811
CAS No.: 10605-03-5
M. Wt: 401.9 g/mol
InChI Key: WXOSEFNJXIPZNV-UHFFFAOYSA-M
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Description

Contextualization within Natural Product Discovery and Traditional Herbal Medicine

The exploration of natural products has historically been a cornerstone of drug discovery, providing novel chemical structures with diverse biological activities. nih.govsci-hub.se Isoquinoline (B145761) alkaloids, a major class of nitrogen-containing heterocyclic compounds derived from plants, have been a particularly fruitful source of lead compounds for drug development since the 19th century. nih.govsci-hub.se

Dehydrocorydaline (B211579) is a quaternary protoberberine-type alkaloid that exemplifies the bridge between traditional remedies and modern pharmacological investigation. researchgate.net It is a key bioactive component isolated from the tuber of Corydalis yanhusuo W.T. Wang (also known as Yan-Hu-Suo), a plant with a long history of use in traditional Chinese medicine. researchgate.netxcessbio.comresearchgate.netchemfaces.com Traditionally, Corydalis has been used for promoting blood circulation and for its analgesic properties. researchgate.netresearchgate.net The study of such traditional medicines and their constituent compounds, like Dehydrocorydaline, is a critical aspect of ethnopharmacology and continues to yield promising candidates for further scientific research. researchgate.net The process often involves screening libraries of compounds from traditional Chinese medicines to identify those with specific biological effects, such as anti-malarial properties. nih.govnih.gov

Significance of Dehydrocorydaline Chloride as a Bioactive Alkaloid in Preclinical Research

This compound is recognized as a bioactive alkaloid with a wide spectrum of pharmacological effects observed in preclinical research. targetmol.comcaymanchem.com Its diverse biological activities have made it a subject of interest in various therapeutic areas, including cancer, inflammation, and infectious diseases. chemfaces.comtargetmol.commedchemexpress.com

Preclinical studies have demonstrated that Dehydrocorydaline exhibits anti-inflammatory, anti-cancer, and antinociceptive (pain-relieving) properties. xcessbio.comtargetmol.comglpbio.com A significant area of research has been its potential in oncology. Studies on breast cancer cell lines, such as MCF-7, have shown that Dehydrocorydaline can inhibit cell proliferation by inducing apoptosis (programmed cell death). xcessbio.comchemfaces.comglpbio.com This process involves the regulation of key proteins associated with apoptosis, such as those in the Bcl-2 family and caspases. medchemexpress.comglpbio.com

Furthermore, research has highlighted its potent anti-malarial effects against Plasmodium falciparum, the parasite that causes malaria. xcessbio.comnih.govnih.gov Its mechanism of action often involves the modulation of critical cellular signaling pathways, such as the p38 MAPK pathway, which is involved in cellular responses to stress, differentiation, and apoptosis. targetmol.commedchemexpress.commedchemexpress.cn The ability of Dehydrocorydaline to influence multiple biological pathways underscores its significance as a versatile bioactive molecule in the landscape of preclinical research. caymanchem.com

Detailed Research Findings

Preclinical in vitro studies have elucidated some of the molecular mechanisms through which this compound exerts its biological effects.

Table 1: Selected Preclinical Research Findings for Dehydrocorydaline

Research Area Cell Line/Model Key Findings
Oncology MCF-7 (Breast Cancer) Inhibits cell proliferation by inducing apoptosis. glpbio.com Modulates the expression of Bax and Bcl-2 proteins and activates caspase-7 and caspase-8. xcessbio.commedchemexpress.com
Myogenesis C2C12 (Myoblasts) Promotes myogenic differentiation by increasing the expression of muscle-specific proteins like MyoD and myogenin. xcessbio.comglpbio.com This effect is associated with the activation of the p38 MAPK pathway. targetmol.comglpbio.com
Infectious Disease P. falciparum 3D7 strain Demonstrates strong anti-malarial activity with an IC₅₀ value of 38 nM. xcessbio.commedchemexpress.cn

| Neuroscience | Mouse Brain Synaptosomes | Reduces the reuptake of dopamine, serotonin (B10506) (5-HT), and norepinephrine. caymanchem.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
Dehydrocorydaline
Dehydrocorydaline nitrate
13-Methylpalmatine chloride
Bax
Bcl-2
Berberine chloride
Coptisine chloride
Palmatine chloride
Caspase-6
Caspase-7
Caspase-8
Caspase-9
MyoD
Myogenin
Myosin heavy chain
Nitidine chloride
Norepinephrine
PARP
Serotonin (5-HT)
TNF-α
IL-1β
IL-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClNO4 B1662811 Dehydrocorydaline chloride CAS No. 10605-03-5

Properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOSEFNJXIPZNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30045-16-0 (Parent)
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride
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DSSTOX Substance ID

DTXSID00909882
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
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Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10605-03-5
Record name Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297886
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Record name 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
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Natural Sourcing and Isolation Methodologies of Dehydrocorydaline Chloride

Botanical Origins and Distribution within Corydalis Species

Dehydrocorydaline (B211579) is primarily found in plants belonging to the genus Corydalis, which is a part of the Papaveraceae family. This genus includes a diverse range of species, and several have been identified as sources of this particular alkaloid. The rhizome, or underground stem, of these plants is typically the part that is utilized for the extraction of dehydrocorydaline and other alkaloids.

Research has shown that dehydrocorydaline is a significant constituent in the rhizome of Corydalis yanhusuo, where it is often the most abundant alkaloid, accounting for a substantial portion of the total alkaloid content. mdpi.comnih.govnih.gov It has also been isolated from other species within the genus, including Corydalis turtschaninovii and Corydalis ternata. nih.govkoreascience.kr The distribution and concentration of dehydrocorydaline can vary among different Corydalis species.

Below is a table summarizing the botanical sources of dehydrocorydaline within the Corydalis genus.

Botanical SpeciesFamilyPlant Part Used
Corydalis yanhusuoPapaveraceaeRhizome
Corydalis turtschaninoviiPapaveraceaeRhizome
Corydalis ternataPapaveraceaeRoots
Corydalis saxicolaPapaveraceaeNot Specified

Advanced Chromatographic and Extraction Techniques for Dehydrocorydaline Chloride Isolation

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction, followed by purification using advanced chromatographic techniques.

Extraction Methodologies:

The initial step in isolating dehydrocorydaline is its extraction from the plant material, typically the dried and ground rhizomes of Corydalis species. A common method employed is solvent extraction. Studies have utilized ethanol (B145695) at various concentrations to effectively extract alkaloids from the plant matrix. nih.gov The choice of solvent and its concentration can influence the yield of the extracted alkaloids.

Chromatographic Isolation and Purification:

Following extraction, various chromatographic methods are employed to separate and purify dehydrocorydaline from the complex mixture of other extracted compounds.

High-Speed Counter-Current Chromatography (HSCCC): This is a powerful liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation of dehydrocorydaline. researchgate.nettandfonline.com HSCCC avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. The separation is achieved by partitioning the components between two immiscible liquid phases. Specific two-phase solvent systems have been developed for the efficient isolation of dehydrocorydaline. tandfonline.comsci-hub.se

HSCCC Solvent System ComponentsRatio (v/v/v/v)Purity Achieved
Chloroform-n-butanol-methanol-water4:1:2:598.9%
Carbon tetrachloride–trichloromethane–methanol–0.2 mol/L hydrochloric acid1:7:3:499.1%

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the analysis and preparative isolation of dehydrocorydaline. nih.govspringernature.comspringernature.com Reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.

HPLC MethodStationary PhaseMobile Phase CompositionDetection
Analytical and PreparativeC18 columnAcetonitrile and water containing 0.1% phosphoric acid and 0.22% triethylamineUV at 280 nm

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS): This highly sensitive and accurate technique is primarily used for the identification and structural elucidation of isolated compounds like dehydrocorydaline. researchgate.netnih.gov UPLC provides high-resolution separation, while Q-TOF-MS/MS allows for precise mass measurement and fragmentation analysis, which helps in confirming the chemical structure of the compound. nih.govwaters.commdpi.com

Structural Classification within the Protoberberine Alkaloid Family

Dehydrocorydaline belongs to the protoberberine class of alkaloids, which are a subgroup of isoquinoline (B145761) alkaloids. nih.govsemanticscholar.org This classification is based on its core chemical structure.

The fundamental structure of protoberberine alkaloids is a tetracyclic ring system known as the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton. acs.orgmuni.cz This framework is derived biosynthetically from the amino acid tyrosine. The diversity within the protoberberine alkaloid family arises from the different substituents attached to this basic four-ring structure. acs.org These substituents can include methoxy (B1213986) groups, hydroxyl groups, and methylenedioxy bridges, and their positions on the tetracyclic system define the specific alkaloid.

Dehydrocorydaline is a quaternary protoberberine alkaloid, which means that the nitrogen atom in the isoquinoline ring system is positively charged. semanticscholar.orgmuni.cz Its structure is characterized by the presence of methoxy groups and a methyl group as substituents on the protoberberine backbone.

Pharmacokinetic and Biotransformation Studies of Dehydrocorydaline Chloride

Absorption and Distribution Profiles in Preclinical Models

Studies in preclinical rat models indicate that Dehydrocorydaline (B211579) (DHC) is absorbed rapidly following oral administration. nih.gov The mean accumulated amount of DHC in the bile within the first two hours post-administration was found to be 12.2% ± 7.38% of the initial dose, suggesting a swift absorption process from the gastrointestinal tract. nih.gov

The absorption rate of DHC can be influenced by the formulation in which it is administered. When administered as part of an effective fraction of Corydalis yanhusuo (EFY) extract, DHC was absorbed more rapidly compared to when it was administered as a pure compound. nih.gov This suggests that other components within the extract may facilitate its absorption. nih.govnih.gov

While absorption characteristics have been investigated, specific details on the tissue distribution of Dehydrocorydaline chloride are not extensively covered in the currently available scientific literature. General principles of pharmacokinetics suggest that after absorption, a compound is distributed via systemic circulation to various tissues and organs. However, without specific studies on DHC, the extent and pattern of its accumulation in different tissues remain to be fully elucidated.

Metabolic Pathways and Metabolite Identification (e.g., O-demethylation, Glucuronidation)

While direct evidence for O-demethylation and glucuronidation of Dehydrocorydaline is limited, these are common and significant metabolic pathways for structurally related protoberberine alkaloids, such as berberine. nih.gov In studies on berberine, metabolism occurs via Phase I and Phase II reactions. The major circulating metabolites are formed through oxidative demethylation (a Phase I reaction) and subsequent glucuronidation (a Phase II reaction). nih.gov This process involves cytochrome P450 (CYP) enzymes for the initial oxidative metabolism, followed by conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.gov Given the structural similarities, it is plausible that Dehydrocorydaline may undergo similar metabolic transformations, although specific studies are required for confirmation. Glucuronidation is a major pathway that increases the water-solubility of compounds, facilitating their elimination from the body through urine or bile. wikipedia.org

Excretion Routes and Kinetics

Preclinical studies in rats have clearly defined the primary excretion route for Dehydrocorydaline. Following oral administration, DHC is predominantly eliminated through the biliary system. nih.gov Over a 48-hour period, the total biliary excretion accounted for 60.04% ± 24.66% of the administered dose. nih.gov

In contrast, urinary excretion plays a minor role in the elimination of DHC. The cumulative amount of unchanged DHC found in the urine over a 96-hour period was minimal, averaging only 0.17% ± 0.13% of the dose. nih.gov These findings highlight the importance of the hepatobiliary system in the clearance of this compound.

Table 1: Cumulative Excretion of Dehydrocorydaline in Rats After a Single Oral Dose

Excretion RouteTime Period (hours)Cumulative Excretion (% of Dose)
Bile4860.04 ± 24.66
Urine960.17 ± 0.13

Data sourced from a study in rats following a single oral dose of 97.5 mg/kg Dehydrocorydaline. nih.gov

Bioavailability and First-Pass Metabolism Considerations

Despite its rapid absorption, the plasma concentration of Dehydrocorydaline remains low after oral administration. nih.gov This observation strongly suggests the occurrence of a significant first-pass metabolism. nih.govnih.gov First-pass metabolism, or presystemic metabolism, is a phenomenon where the concentration of a drug is substantially reduced before it reaches the systemic circulation, primarily occurring in the liver and gut wall. nih.govfrontiersin.org

For Dehydrocorydaline, the extensive biliary excretion and low plasma levels point towards a considerable hepatic first-pass effect. nih.gov After being absorbed from the gut, the compound is transported to the liver via the portal vein, where it is likely extensively metabolized and/or actively secreted into the bile, thereby limiting its systemic bioavailability. nih.govnih.gov

Influence of Co-administered Compounds and Gut Microbiota on Pharmacokinetic Parameters

The pharmacokinetics of Dehydrocorydaline are significantly influenced by the presence of other compounds and the activity of the gut microbiota.

Co-administered Compounds: When DHC is administered as part of a Corydalis yanhusuo extract (EFY), its pharmacokinetic profile changes compared to the administration of the pure compound. Specifically, DHC from the extract is eliminated more slowly. nih.gov This is hypothesized to be due to interactions with other co-existing alkaloids in the extract. These other compounds may act as inhibitors of P-glycoprotein (P-gp), an efflux transporter that pumps substrates out of cells. nih.govnih.gov By inhibiting P-gp, these co-administered alkaloids could increase the intestinal absorption and reduce the elimination of DHC. nih.gov Furthermore, these compounds might compete with DHC for metabolism by cytochrome P450 enzymes, leading to a slower breakdown and prolonged presence in the body. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Dehydrocorydaline in Rats

FormulationTmax (h)Cmax (ng/mL)AUC(0-t) (ng/mLh)AUC(0-∞) (ng/mLh)t1/2 (h)
Pure DHC0.8 ± 0.34.8 ± 3.414.2 ± 11.216.7 ± 15.13.5 ± 2.2
DHC in EFY0.5 ± 0.28.8 ± 4.329.5 ± 12.332.7 ± 14.14.5 ± 1.1

Pharmacokinetic parameters in rats after oral administration of pure Dehydrocorydaline (DHC) and DHC as part of an effective fraction of Corydalis yanhusuo (EFY). Parameters shown include time to maximum concentration (Tmax), maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2). nih.gov

Gut Microbiota: The gut microbiota plays a crucial role in the metabolism and subsequent absorption of DHC. nih.gov As mentioned, nitroreductase from gut bacteria metabolizes DHC into a hydrogenated form. nih.gov Studies where this enzyme's activity was inhibited showed a corresponding decrease in the plasma concentration of DHC in rats. nih.gov This indicates that the biotransformation by gut microbiota is a key step that may facilitate the absorption of DHC, potentially by converting it into a more permeable metabolite. nih.gov Therefore, the composition and metabolic activity of an individual's gut microbiota could be a significant factor in the variability of Dehydrocorydaline's pharmacokinetic profile. nih.gov

Preclinical Toxicological Assessment and Safety Profiling of Dehydrocorydaline Chloride

In Vitro Cytotoxicity Assessments Across Diverse Cellular Models

The cytotoxic potential of dehydrocorydaline (B211579) has been evaluated across a range of cell lines, including cancerous and non-cancerous models, to determine its cellular toxicity and selectivity.

Research has demonstrated that dehydrocorydaline exhibits varied cytotoxic effects depending on the cell type. In studies involving human metastatic melanoma cell lines, A375 and MV3, dehydrocorydaline demonstrated inhibitory effects on cell proliferation with calculated IC50 values of 39.73 µM and 42.34 µM, respectively. nih.gov In contrast, the IC50 for the normal human melanocyte cell line, PIG1, was significantly higher at 262.6 µM, suggesting a degree of selectivity for cancer cells. nih.gov

In the context of breast cancer, dehydrocorydaline has been shown to inhibit the proliferation of MDA-MB-231 and MCF-7 cells. nih.govnih.gov For MCF-7 cells, the anti-proliferative effect was significant and occurred in a dose-dependent manner. nih.gov Furthermore, investigations into non-small cell lung carcinoma (NSCLC) cells, including A549, H460, H1299, and H596 cell lines, characterized the compound as having weak cytotoxicity. researchgate.net

Cell LineCell TypeFindingIC50 Value (µM)
A375Human Metastatic MelanomaInhibited cell proliferation39.73
MV3Human Metastatic MelanomaInhibited cell proliferation42.34
PIG1Normal Human MelanocyteInhibited cell proliferation262.6
MCF-7Human Breast CancerSignificantly inhibited cell proliferationNot Reported
MDA-MB-231Human Breast CancerInhibited cell proliferationNot Reported
A549, H460, H1299, H596Non-Small Cell Lung CarcinomaExerted weak cytotoxicityNot Reported

Systemic Safety Evaluations in Animal Models

The systemic safety of dehydrocorydaline has been examined in murine models to observe its effects on a whole-organism level. These studies are critical for identifying potential in vivo toxicity.

In studies using mice, the administration of dehydrocorydaline was not associated with overt signs of toxicity. nih.govresearchgate.net Researchers reported no obvious acute or chronic toxic effects in the animals. nih.govresearchgate.net Specifically, intraperitoneal administration of the compound did not lead to any aberrant behaviors or abnormalities concerning diet, body weight, hair, feces, or general activity. researchgate.net Furthermore, gross anatomical examination of the mice did not reveal any significant effects. researchgate.net Another in vivo study involving tumor xenografts in SCID mice showed that dehydrocorydaline could reduce tumor growth activity without mentioning systemic adverse effects. nih.gov

Animal ModelKey Findings
MiceNo obvious acute or chronic toxic effects were observed. nih.govresearchgate.net
MiceDid not cause aberrant behaviors or abnormalities in diet, body weight, hair, feces, activity, or gross anatomy. researchgate.net
SCID MiceReduced tumor growth activity in vivo with no reported systemic toxicity. nih.gov

Advanced Analytical and Methodological Approaches for Dehydrocorydaline Chloride Research

High-Performance Liquid Chromatography (HPLC)-Based Methodologies (e.g., HPLC-UV, HPLC-DAD, HPLC-ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Dehydrocorydaline (B211579) chloride. Various detectors can be coupled with HPLC systems to achieve sensitive and specific measurements.

HPLC with Ultraviolet (UV) and Diode-Array Detection (DAD): HPLC-UV methods are frequently employed for the quantification of Dehydrocorydaline in plant extracts and pharmaceutical formulations. creative-proteomics.com A study detailing the determination of Dehydrocorydaline in Corydalis ternata utilized HPLC with UV detection, demonstrating its utility in quantitative analysis of plant materials. creative-proteomics.com The purity of isolated Dehydrocorydaline has also been confirmed using HPLC with photodiode array detection (DAD), which provides spectral information across a range of wavelengths, enhancing peak identification and purity assessment. uab.edu

HPLC with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS): The coupling of HPLC with ESI-MS/MS provides a highly sensitive and selective platform for the analysis of Dehydrocorydaline and its metabolites, particularly in complex biological matrices. This technique has been successfully used for the simultaneous quantification of multiple alkaloids, including Dehydrocorydaline, in mouse plasma. nih.gov The ESI source efficiently ionizes the quaternary amine structure of Dehydrocorydaline, and the tandem mass spectrometer allows for specific detection through multiple reaction monitoring (MRM). nih.gov

A summary of representative HPLC-based methodologies is presented in the table below.

Analytical TechniqueApplicationKey Findings
HPLC-UVD Quantification in Corydalis ternataSuccessfully quantified Dehydrocorydaline content in methanol extracts of the plant.
HPLC-DAD Purity assessmentConfirmed the purity of isolated Dehydrocorydaline to be 99.6%. uab.edu
HPLC-ESI-MS/MS Simultaneous quantification of 14 alkaloids in mouse plasmaDeveloped a sensitive method for comprehensive pharmacokinetic studies of alkaloids from Corydalis yanhusuo. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS is the gold standard for the quantitative determination of Dehydrocorydaline chloride in various biological matrices such as plasma, urine, and bile, owing to its superior sensitivity and specificity. nih.govnih.govresearchgate.net

A rapid, sensitive, and selective LC-MS/MS method was developed and validated for the determination of Dehydrocorydaline in rat plasma. nih.govnih.govresearchgate.net This method involved solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using positive ion electrospray ionization in multiple reaction monitoring mode. nih.govnih.govresearchgate.net The method demonstrated excellent linearity over a concentration range of 0.625–250 ng/mL, with a low limit of quantification of 0.625 ng/mL. nih.govnih.govresearchgate.net The precision of this method was found to be less than 13.7%, and the accuracy was greater than 93.1%. nih.govnih.govresearchgate.net

The validated LC-MS/MS method was successfully applied to a pharmacokinetic study of Dehydrocorydaline in rats after oral administration. nih.govresearchgate.net Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The table below summarizes the key parameters of a validated LC-MS/MS method for Dehydrocorydaline quantification in rat plasma. nih.govnih.govresearchgate.net

ParameterValue
Linearity Range 0.625–250 ng/mL
Lower Limit of Quantification (LLOQ) 0.625 ng/mL
Precision (%RSD) < 13.7%
Accuracy (%RE) > 93.1%
Extraction Recovery 92.1% to 107%

Proteomics and Metabolomics for Mechanism Elucidation (e.g., Label-Free Quantitative Proteomics)

To unravel the molecular mechanisms of action of this compound, advanced "omics" technologies like proteomics and metabolomics are being increasingly utilized. These approaches provide a global view of the changes in proteins and metabolites in a biological system in response to the compound.

Metabolomics: Metabolomic studies have been instrumental in identifying the biotransformation products of Dehydrocorydaline in vivo. A study utilizing liquid chromatography/mass spectrometry strategies led to the characterization of numerous metabolites in rat plasma, bile, urine, and feces. creative-proteomics.com The main metabolic pathways identified include O-demethylation, hydroxylation, di-hydroxylation, and glucuronidation and sulfation of O-demethylated metabolites. This information is vital for a comprehensive understanding of the compound's fate in the body.

Proteomics (e.g., Label-Free Quantitative Proteomics): While specific label-free quantitative proteomics studies on this compound are not extensively detailed in the currently available literature, this powerful technique holds immense potential for elucidating its mechanism of action. researchgate.net Label-free quantitative proteomics allows for the identification and relative quantification of thousands of proteins in a sample without the need for isotopic labeling. researchgate.net By comparing the proteomes of cells or tissues treated with this compound to untreated controls, researchers can identify proteins and signaling pathways that are significantly altered. This can provide insights into the compound's cellular targets and biological effects. For instance, it is known that this compound regulates the expression of proteins such as Bax and Bcl-2, and activates caspases, suggesting an influence on apoptotic pathways. abap.co.in Proteomic analyses could further detail these and other affected pathways.

Computational Modeling and Molecular Docking Studies in Target Identification

Computational approaches, including molecular docking and modeling, are invaluable tools in modern drug discovery and for identifying the potential molecular targets of bioactive compounds like this compound. rroij.comijsred.comalliedacademies.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. youtube.com For this compound, molecular docking could be used to screen a library of known protein structures to identify potential binding partners. This can help in hypothesizing its mechanism of action. For example, if docking studies show a high affinity of this compound for a particular enzyme or receptor involved in a disease pathway, it provides a strong rationale for further experimental validation.

Computational Modeling: Beyond simple docking, more advanced computational models can simulate the dynamic interactions between this compound and its potential targets. nih.gov These models can help in understanding the stability of the ligand-protein complex and the key amino acid residues involved in the interaction. While specific computational modeling studies for this compound are not widely published, the general approach involves using the three-dimensional structure of the compound to predict its binding affinity and mode of interaction with various biological macromolecules. nih.govresearchgate.net This can guide the design of new experiments and the development of derivatives with improved activity. A study on Rhizoma Corydalis, which contains Dehydrocorydaline, utilized molecular docking to validate the binding affinity between its active components and core targets related to myocardial infarction, suggesting the potential of this approach for Dehydrocorydaline as well. ijpsjournal.com

Structure Activity Relationship Studies of Dehydrocorydaline Chloride and Analogues

Identification of Key Pharmacophores and Structural Motifs for Specific Bioactivities

The bioactivity of dehydrocorydaline (B211579) is intrinsically linked to its rigid, tetracyclic isoquinoline (B145761) ring system. Several structural motifs are considered essential for its pharmacological effects. The positively charged quaternary nitrogen atom is a key feature, playing a significant role in the molecule's interaction with biological targets.

For its anti-inflammatory properties, the planarity of the aromatic system and the presence of the quaternary nitrogen are thought to be critical. These features are common among protoberberine alkaloids exhibiting anti-inflammatory effects. The substitution pattern on the A and D rings of the protoberberine core also modulates activity. In dehydrocorydaline, the four methoxy (B1213986) groups at positions 2, 3, 9, and 10 are believed to contribute significantly to its potency. Studies on related protoberberine alkaloids suggest that the presence of methoxy or methylenedioxy groups on these rings is favorable for anti-inflammatory activity.

In the context of anticancer activity, the planar tetracyclic ring system is capable of intercalating with DNA, a mechanism shared by several other protoberberine alkaloids. The specific arrangement of the methoxy groups on dehydrocorydaline likely influences its binding affinity and cytotoxic selectivity. The methyl group at position 13 is a distinguishing feature of dehydrocorydaline and is thought to influence its biological activity profile compared to other protoberberine alkaloids that lack this substitution.

Table 1: Key Structural Features of Dehydrocorydaline and Their Postulated Bioactivity

Structural FeaturePostulated Role in Bioactivity
Quaternary NitrogenEssential for receptor binding and cellular uptake.
Planar Tetracyclic SystemFacilitates DNA intercalation, contributing to anticancer effects.
2,3,9,10-Tetramethoxy PatternModulates anti-inflammatory and anticancer potency.
C-13 Methyl GroupDifferentiates activity from other protoberberine alkaloids.

Derivation of Structure-Activity Hypotheses for Lead Optimization

Based on the identified pharmacophores, several hypotheses can be formulated for the rational design of more potent and selective dehydrocorydaline analogues.

One primary hypothesis is that modifications to the substitution pattern on the A and D rings can fine-tune the bioactivity. For instance, replacing the methoxy groups with other electron-donating or electron-withdrawing groups could alter the electronic distribution of the aromatic system, potentially enhancing interactions with specific biological targets. The synthesis and evaluation of analogues with varied substituents, such as hydroxyl, ethoxy, or methylenedioxy groups, would be instrumental in testing this hypothesis.

Another avenue for optimization lies in the modification of the C-13 methyl group. It is hypothesized that altering the size and lipophilicity of this substituent could impact the molecule's steric and hydrophobic interactions within the binding pockets of its target proteins. Introducing larger alkyl groups or functionalized side chains at this position could lead to analogues with improved pharmacological profiles.

Furthermore, the degree of saturation in the B and C rings is a critical determinant of activity. Dehydrocorydaline is fully aromatic in its isoquinoline core, which is structurally distinct from its tetrahydroprotoberberine analogue, corydaline. The fully aromatic nature contributes to the planarity and rigidity of the molecule, which is often associated with different biological targets and mechanisms of action compared to its more flexible, reduced counterparts. Exploring derivatives with selective hydrogenation of certain double bonds could yield compounds with novel bioactivities.

Comparative Analysis with Related Protoberberine Alkaloids

The protoberberine family of alkaloids, which includes well-known compounds like berberine, palmatine, and coptisine, provides a valuable framework for understanding the SAR of dehydrocorydaline. Comparative studies have revealed that subtle structural differences among these alkaloids can lead to significant variations in their biological activities.

Dehydrocorydaline's anti-inflammatory potency has been shown to be greater than that of its close analogue, corydaline, which has a reduced, non-aromatic B ring and lacks the permanent positive charge on the nitrogen. This suggests that the planarity and the quaternary nitrogen of the dehydrocorydaline scaffold are crucial for its enhanced anti-inflammatory effects.

Table 2: Comparative Bioactivity of Dehydrocorydaline and Related Protoberberine Alkaloids

CompoundKey Structural Differences from DehydrocorydalineReported Bioactivity Comparison Highlights
Berberine Methylenedioxy group at C-2 and C-3; no C-13 methyl group.Often exhibits potent antimicrobial and metabolic regulatory effects.
Palmatine No C-13 methyl group.Shares structural similarities and some bioactivities with dehydrocorydaline.
Coptisine Methylenedioxy group at C-2 and C-3 and C-9 and C-10; no C-13 methyl group.Differences in substitution pattern lead to varied biological potency.
Corydaline Tetrahydroprotoberberine core (non-planar, tertiary amine).Generally shows weaker anti-inflammatory activity than dehydrocorydaline.

Future Perspectives and Translational Research Opportunities for Dehydrocorydaline Chloride

Identification of Novel Molecular Targets and Signaling Networks

A comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of dehydrocorydaline (B211579) chloride is paramount for its clinical development. While current research has identified several key targets and pathways, further exploration is necessary to uncover the full spectrum of its pharmacological actions.

One of the key neuroprotective mechanisms of dehydrocorydaline is its ability to inhibit the release of the excitatory neurotransmitter glutamate (B1630785) from nerve terminals. nih.gov This action is crucial in mitigating the neuronal damage associated with excitotoxicity, a common pathological feature in various neurodegenerative diseases. nih.gov

In the context of cancer, dehydrocorydaline has been shown to modulate the expression of key proteins involved in apoptosis, or programmed cell death. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This dual action shifts the cellular balance towards apoptosis, leading to the death of cancer cells. Furthermore, it activates caspase-7 and caspase-8 and inactivates poly (ADP-ribose) polymerase (PARP), further promoting the apoptotic cascade. nih.govnih.gov

The anti-inflammatory properties of dehydrocorydaline are mediated, in part, through the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines. nih.gov Dehydrocorydaline has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another important target of dehydrocorydaline. nih.govnih.gov Activation of p38 MAPK is involved in various cellular processes, including inflammation and apoptosis. Dehydrocorydaline's ability to elevate p38 MAPK activation contributes to its therapeutic effects in different disease models. nih.govnih.gov

Table 1: Key Molecular Targets and Signaling Pathways of Dehydrocorydaline Chloride

Target/Pathway Therapeutic Relevance Observed Effects of this compound
Glutamate ReleaseNeuroprotectionInhibition of glutamate release from nerve terminals. nih.gov
Bax/Bcl-2 RatioApoptosis Induction (Anticancer)Upregulation of Bax and downregulation of Bcl-2. nih.govnih.gov
Caspases (Caspase-7, -8)Apoptosis Induction (Anticancer)Activation of caspase-7 and caspase-8. nih.govnih.gov
PARPApoptosis Induction (Anticancer)Inactivation of PARP. nih.govnih.gov
NF-κB Signaling PathwayAnti-inflammatorySuppression of NF-κB activation and downstream pro-inflammatory cytokines. nih.gov
p38 MAPK Signaling PathwayVarious (e.g., inflammation, apoptosis)Elevation of p38 MAPK activation. nih.govnih.gov
Opioid ReceptorsAnalgesiaInvolvement in central antinociceptive effects. researchgate.nethapres.com

Development of Advanced Delivery Systems for Enhanced Therapeutic Efficacy

Despite its promising pharmacological profile, the clinical translation of this compound may be hindered by challenges related to its physicochemical properties, such as poor solubility and limited bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations and enhance its therapeutic efficacy.

Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles, such as polymeric nanoparticles or lipid-based nanocarriers, could significantly improve its solubility and stability in biological fluids. These systems can be engineered to control the release of the drug, leading to sustained therapeutic concentrations at the target site and reduced systemic side effects.

Liposomes: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Formulating this compound within liposomes could enhance its circulation time, improve its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate its cellular uptake.

Polymeric Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core that can accommodate poorly water-soluble drugs like this compound, and a hydrophilic shell that provides stability and stealth properties in the bloodstream. These carriers can improve drug solubility and prolong its systemic circulation.

The development of such advanced delivery systems will require a thorough understanding of the interactions between this compound and the carrier materials, as well as comprehensive in vitro and in vivo characterization to ensure their safety and efficacy.

Investigation of Synergistic Effects with Established Therapeutics

Combination therapy, which involves the co-administration of two or more therapeutic agents, has become a cornerstone of treatment for many complex diseases, including cancer and inflammatory disorders. Investigating the synergistic effects of this compound with established therapeutics could unlock new treatment paradigms with improved efficacy and reduced toxicity.

Given its pro-apoptotic and anti-proliferative effects, combining this compound with conventional chemotherapeutic agents could enhance their anticancer activity. For instance, its ability to modulate Bax/Bcl-2 and caspase pathways could sensitize cancer cells to the cytotoxic effects of drugs like cisplatin (B142131) or doxorubicin.

In the context of inflammatory diseases, co-administering this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could allow for lower doses of these conventional drugs, thereby minimizing their associated side effects. The distinct anti-inflammatory mechanism of dehydrocorydaline, targeting the NF-κB pathway, could complement the actions of other anti-inflammatory agents.

Furthermore, research has indicated the involvement of the opioid receptor in the central antinociceptive effects of dehydrocorydaline. researchgate.nethapres.com This finding suggests a potential for synergistic analgesia when combined with opioid medications, which could lead to opioid-sparing effects and a reduction in opioid-related adverse events.

Systematic preclinical studies are warranted to explore these potential synergistic interactions, focusing on identifying optimal drug ratios and understanding the underlying molecular mechanisms of synergy.

Addressing Research Gaps and Challenges in Preclinical to Clinical Translation

The successful translation of this compound from a promising preclinical candidate to a clinically approved therapeutic is contingent on addressing several key research gaps and challenges.

Pharmacokinetics and Metabolism: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models and eventually in humans is crucial. Identifying its major metabolites and understanding their pharmacological activity and potential toxicity is a critical step.

Long-Term Toxicity Studies: While acute toxicity studies may indicate a favorable safety profile, long-term and chronic toxicity studies are essential to identify any potential cumulative toxic effects on major organs and systems.

Standardization and Quality Control: As a natural product, ensuring the batch-to-batch consistency and quality of this compound is paramount. The development of robust analytical methods for its standardization is necessary for reliable preclinical and clinical research.

Biomarker Development: Identifying and validating predictive biomarkers that can identify patient populations most likely to respond to this compound therapy would be highly beneficial for designing successful clinical trials.

Clinical Trial Design: The design of well-controlled, randomized clinical trials will be the ultimate test of the therapeutic efficacy and safety of this compound. These trials should be based on a strong preclinical rationale and should incorporate appropriate endpoints and patient selection criteria.

Overcoming these challenges will require a multidisciplinary and collaborative effort involving chemists, pharmacologists, toxicologists, and clinicians. Addressing these research gaps will be instrumental in paving the way for the successful clinical development of this compound as a novel therapeutic agent.

Q & A

Q. What analytical methods are recommended for quantifying Dehydrocorydaline chloride in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with diode array detection or LC-MS/MS is widely used for quantification. For example, Agilent C18 columns enable simultaneous detection of this compound alongside other alkaloids like berberine in complex matrices such as plant extracts or plasma . Sample preparation often involves protein precipitation with methanol or acetonitrile, followed by centrifugation and filtration to reduce matrix interference .
  • Key Parameters : Mobile phases typically combine water with acetonitrile or methanol (acidified with formic acid) for optimal peak resolution. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines .

Q. What are the primary biological activities of this compound in preclinical models?

  • Antidepressant Effects : In chronic unpredictable mild stress (CUMS) mouse models, oral administration (1.5–3 mg/kg) reduces immobility time in the forced swim test by inhibiting monoamine reuptake via OCT2 and OCT3 transporters (IC₅₀ = 0.137 µM and 0.354 µM, respectively) .
  • Antinociceptive Activity : At 10 mg/kg, it reduces acetic acid-induced writhing and alleviates bone cancer pain in mice by modulating opioid receptors and inflammatory cytokines .
  • Anticancer Mechanisms : Induces apoptosis in MCF-7 breast cancer cells via caspase-8 activation, PARP cleavage, and Bax/Bcl-2 ratio modulation .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound's effects across different cancer models?

  • Context-Specific Mechanisms : In MCF-7 cells, apoptosis is caspase-8-dependent, while in other models (e.g., neural stem cells), p38/JNK signaling dominates . To reconcile discrepancies, cross-validation using isogenic cell lines and pathway-specific inhibitors (e.g., Z-IETD-FMK for caspase-8) is critical .
  • Data Contradictions : Variations in IC₅₀ values for anti-malarial activity (e.g., 38 nM in Plasmodium falciparum vs. higher doses in cancer models) may reflect differences in target affinity or cellular uptake .

Q. What are the optimal experimental designs for assessing neurotransmitter reuptake inhibition?

  • In Vitro Models : Use recombinant human OCT2/OCT3 transporters expressed in HEK293 cells for specificity. Compare results with mouse brain synaptosomes to confirm physiological relevance .
  • Dose-Response Curves : Perform uptake assays with ³H-labeled serotonin/dopamine, incubating this compound (0.1–10 µM) for 15–30 minutes. Normalize data to vehicle controls and calculate IC₅₀ using nonlinear regression .

Q. What synthetic challenges exist in producing this compound, and how are they addressed?

  • Key Steps : Synthesis involves Jones oxidation of aldehydes to carboxylic acids, followed by intramolecular Heck reactions for cyclization. Purification challenges arise due to structural similarity to palmatine; reversed-phase chromatography is required for separation .
  • Yield Optimization : Microwave-assisted synthesis and catalytic asymmetric methods can improve efficiency and enantiomeric purity .

Q. How does the salt form (chloride) influence pharmacokinetic and stability profiles?

  • Solubility : The chloride salt enhances aqueous solubility (25 mg/mL in DMSO) compared to freebase forms, facilitating in vivo dosing .
  • Stability : Storage at -20°C in desiccated conditions prevents degradation; avoid freeze-thaw cycles by aliquoting stock solutions .

Q. What methodological considerations are critical when evaluating antimalarial efficacy?

  • In Vitro Assays : Use synchronized Plasmodium falciparum 3D7 cultures with this compound (10–100 nM) in 96-well plates. Measure parasite viability via SYBR Green fluorescence after 48 hours .
  • Cytotoxicity Controls : Parallel assays on mammalian cells (e.g., HEK293) ensure selectivity (e.g., >90% viability at 10 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.